Isobutyl isovalerate

Description

2-Methylpropyl 3-methylbutanoate is a fatty acid ester.

Structure

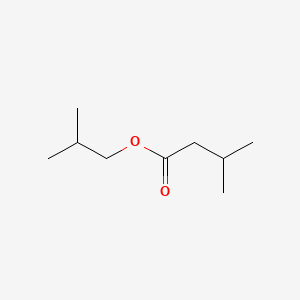

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)5-9(10)11-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBDNKNVCHQIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060431 | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.50 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

miscible with alcohol | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.854 | |

| Record name | 2-Methylpropyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/194/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-59-3 | |

| Record name | Isobutyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VCJ0UB168 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Isobutyl Isovalerate in Xanthoxylum piperitum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl isovalerate, a branched-chain ester, contributes to the complex aromatic profile of various plants, including the Japanese pepper, Xanthoxylum piperitum. While research on the volatile composition of X. piperitum has primarily focused on terpenes and pungent sanshools, the presence of this compound has been reported in its fruit oil.[1] This technical guide provides an in-depth overview of the plausible biosynthetic pathway of this compound in X. piperitum, based on established knowledge of ester biosynthesis in plants. Furthermore, this document details comprehensive experimental protocols for the extraction, identification, quantification, and enzymatic characterization of this compound, aiming to facilitate further research in this area. The methodologies and hypothetical data presented herein are intended to serve as a foundational resource for researchers investigating the flavor and fragrance chemistry, as well as the potential biotechnological applications, of Xanthoxylum piperitum.

A Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of branched-chain esters in plants is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs).[2][3][4][5] this compound is formed from two such amino acids: L-valine, which provides the isobutyl alcohol moiety, and L-leucine, which is the precursor to the isovalerate (isovaleryl-CoA) moiety. The final condensation reaction is catalyzed by an alcohol acyltransferase (AAT).[2][3][6]

The proposed pathway can be divided into two precursor-forming branches converging in a final esterification step:

-

Formation of Isobutanol from L-Valine: This pathway involves a series of enzymatic reactions that convert L-valine into isobutanol.

-

Formation of Isovaleryl-CoA from L-Leucine: Similarly, L-leucine undergoes enzymatic transformation to produce isovaleryl-CoA.

-

Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of isobutanol and isovaleryl-CoA to form this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the concentration of this compound and its precursors in Xanthoxylum piperitum. The following table is presented for illustrative purposes to demonstrate how such data could be structured for comparative analysis across different tissues or developmental stages of the plant.

| Compound | Tissue | Developmental Stage | Concentration (µg/g fresh weight) | Standard Deviation |

| L-Valine | Fruit Pericarp | Mature | Data not available | Data not available |

| L-Leucine | Fruit Pericarp | Mature | Data not available | Data not available |

| Isobutanol | Fruit Pericarp | Mature | Data not available | Data not available |

| Isovaleric Acid | Fruit Pericarp | Mature | Data not available | Data not available |

| This compound | Fruit Pericarp | Mature | Data not available | Data not available |

| This compound | Leaf | Young | Data not available | Data not available |

| This compound | Leaf | Mature | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound biosynthesis in X. piperitum.

Extraction of Volatile Compounds for GC-MS Analysis

This protocol is adapted from general methods for plant volatile extraction.[7][8][9][10]

Objective: To extract this compound and other volatile compounds from X. piperitum tissues for analysis.

Materials:

-

Fresh plant material (e.g., fruit pericarp, leaves)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., ethyl nonanoate)

-

Mortar and pestle or cryogenic grinder

-

Centrifuge tubes (50 mL)

-

Glass vials with PTFE-lined caps

-

Rotary evaporator

Procedure:

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 5 g of the powdered tissue into a 50 mL centrifuge tube.

-

Add 20 mL of a 2:1 (v/v) mixture of methanol and dichloromethane.

-

Add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL solution of ethyl nonanoate in methanol).

-

Vortex the mixture vigorously for 1 minute and then agitate on a shaker at 4°C for 1 hour.

-

Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Re-extract the pellet with 10 mL of dichloromethane, vortex for 1 minute, and centrifuge as before.

-

Combine the supernatants and add 10 mL of deionized water. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collect the lower organic phase (dichloromethane) and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen or using a rotary evaporator.

-

Transfer the concentrated extract to a glass vial for GC-MS analysis.

GC-MS Analysis and Quantification

This protocol outlines the typical parameters for the identification and quantification of volatile esters.[11][12][13][14]

Objective: To identify and quantify this compound in the plant extract.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at a rate of 5°C/min

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-450

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

-

Quantification: Create a calibration curve using a series of dilutions of the authentic this compound standard with the internal standard at a constant concentration. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Calculate the concentration of this compound in the plant extract based on this calibration curve.

Alcohol Acyltransferase (AAT) Enzyme Assay

This is a generalized protocol for assaying AAT activity, which would need to be optimized for X. piperitum.[15][16]

Objective: To determine the activity of AAT enzymes in crude protein extracts from X. piperitum in synthesizing this compound.

Materials:

-

Fresh plant material

-

Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT)

-

Polyvinylpolypyrrolidone (PVPP)

-

Substrates: Isobutanol and Isovaleryl-CoA

-

Hexane

-

Bradford reagent for protein quantification

Procedure:

-

Protein Extraction:

-

Homogenize 2 g of fresh plant tissue in 10 mL of ice-cold protein extraction buffer with 0.2 g of PVPP.

-

Filter the homogenate through cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the total protein concentration using the Bradford assay.

-

-

Enzyme Reaction:

-

In a glass vial, prepare a reaction mixture containing:

-

100 µL of crude protein extract

-

50 mM Tris-HCl pH 7.5

-

1 mM Isobutanol

-

0.5 mM Isovaleryl-CoA

-

Total volume adjusted to 500 µL with extraction buffer.

-

-

Run a control reaction without the protein extract.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding 200 µL of hexane containing an internal standard (e.g., ethyl nonanoate).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 2,000 x g for 5 minutes.

-

Analyze 1 µL of the upper hexane phase by GC-MS as described in section 3.2 to detect the formation of this compound.

-

-

Activity Calculation:

-

Quantify the amount of this compound produced and express the enzyme activity as pkat/mg protein (picomoles of product formed per second per milligram of protein).

-

Visualizations of Workflows and Relationships

The following diagrams illustrate the general experimental workflow and the logical relationship of the key components in the study of this compound biosynthesis.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the study of this compound biosynthesis in Xanthoxylum piperitum. The proposed biosynthetic pathway, derived from established principles of plant biochemistry, offers a solid foundation for future research. The detailed experimental protocols for extraction, analysis, and enzyme assays are designed to be readily adaptable by researchers in the fields of natural product chemistry, flavor science, and plant biotechnology. Further investigation is required to validate the proposed pathway, identify and characterize the specific enzymes involved (particularly the alcohol acyltransferases), and quantify the abundance of this compound and its precursors in X. piperitum. Such research will not only enhance our understanding of the chemical ecology and flavor profile of this important plant but may also open avenues for the biotechnological production of this valuable ester.

References

- 1. This compound | 589-59-3 [chemicalbook.com]

- 2. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. home.agh.edu.pl [home.agh.edu.pl]

- 9. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. edenbotanicals.com [edenbotanicals.com]

- 11. Analysis of Volatile Compounds from Baked and Hot Air-dried Sichuan Pepper (Zanthoxylum piperitum DC.) Using Solid-phase Micro-extraction Coupled with Gas Chromatography-mass Spectrometry [spkx.net.cn]

- 12. mdpi.com [mdpi.com]

- 13. cir-safety.org [cir-safety.org]

- 14. researchgate.net [researchgate.net]

- 15. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Isobutyl Isovalerate in Elsholtzia ciliata Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported natural occurrence of isobutyl isovalerate in the essential oil of Elsholtzia ciliata, a plant with a rich history in traditional medicine and a subject of modern scientific inquiry. While the presence of this specific ester is not widely documented, this paper aims to provide a comprehensive overview of the available data, set against the backdrop of the well-characterized chemical profile of E. ciliata oil. We will explore the methodologies for essential oil analysis, the general biosynthetic pathways of such esters, and present the existing quantitative data in a structured format to aid researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Chemical Profile of Elsholtzia ciliata Essential Oil

Elsholtzia ciliata, commonly known as Vietnamese balm, is an aromatic herb belonging to the Lamiaceae family. The essential oil extracted from this plant is a complex mixture of volatile organic compounds, primarily monoterpenes and sesquiterpenes. The chemical composition of E. ciliata essential oil can vary significantly based on factors such as geographical location, climate, harvest time, and the specific plant part used for extraction.

While one source reports the presence of this compound in the oil of Elsholtzia ciliata, comprehensive analyses from various studies have identified a range of other major constituents.[1] These typically include ketones, monoterpenes, and sesquiterpenes.

Table 1: Major Chemical Constituents Reported in Elsholtzia ciliata Essential Oil from Various Studies

| Study Reference | Major Components | Relative Percentage (%) | Plant Part & Origin |

| Pudziuvelyte et al. | Dehydroelsholtzia ketone, Elsholtzia ketone | 78.28, 14.58 | Dried Herbal Material (Hydrodistillation) |

| Anonymous | Dehydroelsholtzia ketone, Elsholtzia ketone, Perillene, Humulene, α-dehydro-elsholtzione | 66.1–72.4, 3.3–19.3, 2.1–3.9, 1.5–3.8, 2.0-5.7 | Aerial Parts (Novosibirsk, Russia) |

| Ma et al. | Carvone, Limonene, α-caryophyllene, Dehydroelsholtzia ketone | 31.6, 22.05, 15.47, 14.86 | Leaves |

| Anonymous | (Z)-β-Farnesene, Neral, Geranial, β-Ocimene | 22.72, 15.66, 15.62, 13.30 | Fresh Leaves (Vietnam) |

| Anonymous | Dehydroelsholtzia ketone, (R)-carvone, Elsholtzia ketone, D-limonene | 26.5, 16.6, 14.6, 4.1 | Aerial Parts (Flowering Stage) |

Note: This table summarizes data from multiple sources and is not an exhaustive list of all identified compounds.

This compound: A Fruity Ester

This compound, also known as 2-methylpropyl 3-methylbutanoate, is an ester characterized by its sweet, fruity aroma, often reminiscent of apple, raspberry, and banana.[2] It is used in the flavor and fragrance industry.[3] While it can be produced synthetically, it also occurs naturally in some fruits and plants, including banana, fig, and jackfruit.[1] Its reported presence in E. ciliata oil, though not widely corroborated, presents an interesting avenue for phytochemical investigation.

Experimental Protocols for Essential Oil Analysis

The extraction and analysis of essential oils are critical for identifying their chemical constituents. The following protocols are standard methods employed in the study of E. ciliata and would be applicable for the detection and quantification of this compound.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

-

Plant Material Preparation: Fresh or dried aerial parts of Elsholtzia ciliata are collected and, if necessary, ground to a powder.

-

Apparatus: A Clevenger-type apparatus is typically used.

-

Procedure:

-

A known quantity of the plant material is placed in a round-bottom flask with distilled water.

-

The mixture is heated to boiling. The steam and volatile components rise and are condensed in a condenser.

-

The condensed mixture of water and essential oil is collected in a graduated tube, where the oil separates from the water based on density.

-

The oil is collected and dried over anhydrous sodium sulfate.

-

The yield of the essential oil is calculated as a percentage of the initial plant material weight.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual components of a volatile mixture like an essential oil.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Chromatographic Conditions:

-

Column: A non-polar or slightly polar capillary column (e.g., HP-5MS) is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Temperature Program: The oven temperature is gradually increased to separate compounds based on their boiling points. A typical program might start at 50-60°C and ramp up to 250-280°C.

-

Injection: A small volume of the diluted essential oil is injected into the GC inlet.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range, typically from 40 to 500 amu.

-

-

Component Identification:

-

The retention indices (RI) of the separated components are calculated relative to a homologous series of n-alkanes.

-

The mass spectrum of each component is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).

-

Confirmation is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards, if available.

-

-

Quantification: The relative percentage of each component is calculated from the peak area in the GC chromatogram.

Visualizing Workflows and Pathways

Experimental Workflow for Essential Oil Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of essential oil from Elsholtzia ciliata.

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in Elsholtzia ciliata has not been elucidated, a general pathway can be proposed based on known biochemical reactions in plants. The synthesis of esters involves the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors, isobutanol and isovaleryl-CoA, are derived from amino acid metabolism.

-

Isobutanol Biosynthesis: Isobutanol can be synthesized from the amino acid L-valine via a pathway that involves transamination, decarboxylation, and reduction reactions.[4]

-

Isovaleryl-CoA Biosynthesis: Isovaleryl-CoA is an intermediate in the degradation of the amino acid L-leucine.

The following diagram outlines a plausible biosynthetic pathway for this compound.

Future Directions and Conclusion

The current body of literature presents a detailed picture of the chemical composition of Elsholtzia ciliata essential oil, dominated by various ketones and terpenoids. The reported presence of this compound is an outlier that warrants further investigation. Future research should focus on:

-

Targeted Analysis: Employing sensitive analytical techniques such as GC-MS with a focus on detecting and quantifying this compound across different E. ciliata populations and chemotypes.

-

Confirmation with Standards: Using an authentic standard of this compound to confirm its identity in E. ciliata oil extracts.

-

Biosynthetic Studies: Investigating the expression of genes encoding for alcohol acyltransferases and enzymes involved in the valine and leucine metabolic pathways in E. ciliata.

References

Isobutyl Isovalerate: A Key Volatile Contributor to the Aromatic Profiles of Banana and Jackfruit

An In-depth Technical Guide for Researchers and Flavor Scientists

Abstract

Isobutyl isovalerate, a branched-chain ester, is a significant volatile organic compound (VOC) that contributes to the characteristic fruity and sweet aromas of various fruits, notably banana (Musa spp.) and jackfruit (Artocarpus heterophyllus). This technical guide provides a comprehensive overview of the role of this compound in the flavor profiles of these two tropical fruits. It details the quantitative occurrence of this compound, the intricate biosynthetic pathways responsible for its formation, and the standardized experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of fruit volatiles and flavor chemistry.

Quantitative Analysis of this compound

This compound is a key contributor to the complex aroma of banana and jackfruit. Its concentration varies depending on the cultivar, ripening stage, and environmental factors. The following tables summarize the quantitative data on this compound found in different varieties of banana and jackfruit.

Table 1: Quantitative Data of this compound in Banana (cv. Brazilian)

| Ripening Stage | Relative Content (%) |

| Turning | 2.73[1] |

| Full-Ripening | 1.63[1] |

Data from a comparative study of volatile compounds in Brazilian banana fruit at various stages of ripening.

Table 2: Quantitative Data of this compound in Jackfruit Varieties

| Jackfruit Variety | Relative Content (%) |

| Hard | 3.0[2] |

| Soft | 0.8[2] |

Data from an analysis of aroma volatiles in two varieties of jackfruit.

Biosynthesis of this compound

The formation of this compound in plants is a multi-step enzymatic process primarily involving the metabolism of branched-chain amino acids. The biosynthesis can be broadly divided into two main stages: the formation of the precursor molecules, isobutanol and isovaleryl-CoA, and their subsequent esterification.

The amino acid L-valine serves as the precursor for the alcohol moiety, isobutanol . Through a series of enzymatic reactions including transamination, decarboxylation, and reduction, L-valine is converted to isobutanol.

The acyl moiety, isovaleryl-CoA , is derived from the amino acid L-leucine . The biosynthetic pathway of leucine starts with α-ketoisovalerate and involves several enzymatic steps to yield α-ketoisocaproate, which is then converted to isovaleryl-CoA.

The final step in the biosynthesis of this compound is the esterification of isobutanol with isovaleryl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT) . AATs are a diverse family of enzymes that play a crucial role in the formation of volatile esters in fruits.

Experimental Protocols for Volatile Compound Analysis

The identification and quantification of this compound in banana and jackfruit are typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and allows for the analysis of volatile compounds without the need for solvent extraction.

Sample Preparation

-

Fruit Homogenization: A representative sample of the fruit pulp (e.g., 5 grams) is homogenized. For jackfruit, the flesh is often homogenized in liquid nitrogen.[2][3]

-

Vial Incubation: The homogenized sample is placed in a sealed headspace vial (e.g., 20 mL). An internal standard may be added for quantitative analysis.[3][4]

-

Equilibrium Phase: The vial is incubated at a specific temperature (e.g., 30-50°C) for a set period (e.g., 10-40 minutes) to allow the volatile compounds to equilibrate in the headspace.[3][5]

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile compounds.[5]

-

Extraction: The SPME fiber is exposed to the headspace of the sample vial for a defined period (e.g., 10-30 minutes) at a controlled temperature to adsorb the volatile compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatile compounds are thermally desorbed.[3]

-

Separation: The desorbed compounds are separated on a capillary column (e.g., DB-5 or Supelcowax 10).[3][6] The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different boiling points. A typical temperature program might start at 40-50°C and ramp up to 250°C.[3][6]

-

Detection and Identification: The separated compounds are detected by a mass spectrometer. The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from a spectral library (e.g., NIST).[6]

Conclusion

This compound is a crucial component of the aromatic bouquet of both banana and jackfruit, contributing to their desirable fruity notes. Understanding the quantitative variations of this compound across different cultivars and ripening stages, as well as its underlying biosynthetic pathways, is essential for quality assessment, breeding programs, and the development of natural flavorings. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive tool for the detailed investigation of this compound and other key volatile compounds in these and other fruits. Further research into the genetic and environmental factors influencing the expression of AATs and the availability of precursors will provide deeper insights into the modulation of fruit flavor.

References

- 1. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of aroma compounds in 9 jackfruit varieties-2018 No.5-Journal of fruit science [fruitsci.zzgss.cn]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. ijbbb.org [ijbbb.org]

The Role of Isobutyl Isovalerate in Insect Chemical Ecology: A Technical Guide

Introduction

Isobutyl isovalerate (2-methylpropyl 3-methylbutanoate) is a naturally occurring ester, recognized by its characteristic sweet, fruity aroma reminiscent of apples and bananas.[1][2][3][4] Found in a variety of plants and fruits, this volatile organic compound (VOC) has the potential to play a significant role in the chemical ecology of insects, mediating their interactions with the surrounding environment.[2][5] In the intricate language of chemical cues that govern insect behavior, compounds like this compound can act as semiochemicals—signals that convey information between organisms.

The function of a semiochemical is defined by the outcome of the interaction for the emitter and the receiver:

-

Pheromones: Mediate interactions between individuals of the same species, such as sex attractants or aggregation signals.

-

Allelochemicals: Mediate interactions between different species. These are further subdivided into:

-

Kairomones: Benefit the receiver but not the emitter (e.g., a scent from a plant that attracts a herbivore).[6][7]

-

Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion from an insect that repels a predator).

-

Synomones: Benefit both the emitter and the receiver (e.g., a floral scent that attracts a pollinator).

-

While direct and extensive research on the specific role of this compound in insect chemical ecology is limited, studies on structurally similar esters, particularly isoamyl isovalerate, provide critical insights. This guide will synthesize the available information on this compound and its analogs, detailing their function as kairomones for certain insect species, and will provide an in-depth overview of the experimental protocols used to elucidate these roles.

This compound and Its Analogs as Kairomones

This compound has been identified as a floral compound in several plant species, including those in the Annonaceae family.[8] Its presence in fruits and flowers suggests a strong potential to act as a kairomone, guiding insects to food sources or oviposition sites.

The most compelling evidence for the role of isovalerate esters in insect attraction comes from studies on the oriental fruit fly, Bactrocera dorsalis, a significant agricultural pest. Research has shown that various fruit-derived esters are key components in the host-seeking behavior of this insect.

Case Study: Bactrocera dorsalis and Isoamyl Isovalerate

A study investigating the olfactory responses of Bactrocera dorsalis to common fruit volatiles found that isoamyl isovalerate, a close isomer of this compound, acts as a potent attractant.[9] Gravid females, in particular, showed a significant preference for a 1.25% solution of isoamyl isovalerate over a solvent control in Y-tube olfactometer bioassays.[9] This attraction is indicative of a kairomonal effect, where the insect uses the fruit's volatile cues to its advantage in locating a suitable place to lay its eggs.

Data Presentation: Behavioral Response of Bactrocera dorsalis to Fruit Esters

The following table summarizes quantitative data from behavioral assays on Bactrocera dorsalis with various esters, including the attractive isoamyl isovalerate.

| Compound | Concentration (% in hexane) | Insect Species | Sex | Behavioral Response | Attraction Percentage (%) | Reference |

| Isobutyl acetate | 5% | Bactrocera dorsalis | Gravid Female | Significant preference over control | Not specified | [9] |

| Isoamyl acetate | 1.25% | Bactrocera dorsalis | Gravid Female | Significant preference over control | Not specified | [9] |

| Isobutyl butyrate | 1.25% | Bactrocera dorsalis | Gravid Female | Significant preference over control | Not specified | [9] |

| Isoamyl isovalerate | 1.25% | Bactrocera dorsalis | Gravid Female | Significant preference over control | Not specified | [9] |

| Isoamyl butyrate | Not specified | Bactrocera dorsalis | Gravid Female | Not specified | Not specified | [9] |

| Blend (1.25% isoamyl acetate, 1.25% isoamyl isovalerate, 20% isoamyl butyrate) | As specified | Bactrocera dorsalis | Both | Potent attractant | Not specified | [9] |

Experimental Protocols

The identification and characterization of semiochemicals like this compound rely on a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to a volatile stimulus. It is a powerful tool for screening compounds to determine if they can be detected by the insect's olfactory system.[5][10][11][12]

Methodology:

-

Insect Preparation: An insect is anesthetized (e.g., by chilling), and one of its antennae is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes using a conductive gel. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.

-

Stimulus Preparation: A stock solution of this compound is prepared in a solvent (e.g., hexane or mineral oil). Serial dilutions are made to create a range of concentrations for dose-response testing. A solvent-only sample serves as the control.

-

Stimulus Delivery: A filter paper is loaded with a known amount of the test solution. A purified, humidified air stream is passed over the filter paper and directed towards the mounted antenna for a short duration (e.g., 0.5-1 second).

-

Data Recording: The electrical potential (in millivolts) generated by the antenna in response to the stimulus is amplified and recorded by a computer. The response is measured as the peak amplitude of the depolarization.

-

Data Analysis: The response to the solvent control is subtracted from the response to the test compound to obtain the net EAG response. Responses to different concentrations are plotted to generate a dose-response curve.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a technique that couples the separation power of gas chromatography with the sensitivity of an insect's antenna as a detector. This allows for the identification of specific, biologically active compounds within a complex mixture of volatiles (e.g., a natural fruit extract).[6][13]

Methodology:

-

Sample Injection: A volatile sample (e.g., headspace extract from a fruit) is injected into the gas chromatograph.

-

Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

-

Effluent Splitting: As the separated compounds elute from the column, the effluent is split into two paths. One path goes to a standard GC detector (e.g., a Flame Ionization Detector - FID), which records the chemical profile of the sample. The other path is directed over a mounted insect antenna, as in an EAG setup.

-

Simultaneous Recording: The signals from both the FID and the antenna are recorded simultaneously.

-

Data Analysis: The two chromatograms (FID and EAD) are overlaid. A peak in the EAD trace that corresponds in time to a peak in the FID trace indicates that the insect's antenna is responding to that specific compound. The active compound can then be identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Behavioral Assays: Y-Tube Olfactometer

The Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[2][3][14]

Methodology:

-

Apparatus Setup: A Y-shaped glass tube is used. A purified, humidified air stream is passed through each of the two arms and exits through the base of the "Y".

-

Odor and Control Introduction: The test odor (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm), while the solvent alone is introduced into the other arm (the "control" arm).

-

Insect Introduction: A single insect is released at the base of the Y-tube.

-

Choice Observation: The insect is given a set amount of time to move upwind and choose one of the arms. A choice is typically recorded when the insect crosses a line a certain distance into an arm.

-

Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded over multiple trials with different insects. The position of the treatment and control arms is swapped between trials to avoid positional bias.

-

Data Analysis: A chi-square test or similar statistical analysis is used to determine if there is a significant preference for the treatment arm over the control arm.

Visualization of Pathways and Workflows

Insect Olfactory Signaling Pathway

Caption: General insect olfactory signaling pathway.

Experimental Workflow for Semiochemical Identification

Caption: Workflow for identifying insect semiochemicals.

Y-Tube Olfactometer Experimental Setup

Caption: Y-Tube olfactometer experimental setup.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and related short-chain esters function as important kairomones for fruit-visiting insects, such as Bactrocera dorsalis. These compounds, emitted by ripening fruits, serve as crucial olfactory cues that guide insects to food resources and oviposition sites.

However, the body of research specifically focused on this compound remains limited. To fully elucidate its role in insect chemical ecology, further investigation is warranted. Future research should include:

-

Broad-Spectrum EAG Screening: Testing this compound against a wide range of insect species, particularly those that are pests of fruits and crops known to produce this compound.

-

Dose-Response Behavioral Studies: Conducting detailed behavioral assays with various concentrations of this compound to determine attraction and repulsion thresholds for different insect species.

-

Field Trials: Validating laboratory findings through field trapping experiments to assess the effectiveness of this compound as a lure under natural conditions.

A deeper understanding of the role of this compound could have significant implications for the development of novel and environmentally benign pest management strategies. By harnessing the power of these natural chemical cues, it may be possible to create more effective attractants for monitoring and mass trapping of agricultural pests, thereby reducing the reliance on conventional insecticides.

References

- 1. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ockenfels-syntech.com [ockenfels-syntech.com]

- 12. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Olfactory Response of Drosophila melanogaster to Isobutyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory response of the model organism Drosophila melanogaster to the volatile organic compound isobutyl isovalerate. The document details the peripheral olfactory components, including the primary olfactory receptor, the associated sensory neuron, and the target glomerulus in the antennal lobe. Detailed experimental protocols for key methodologies used to study this response—single-sensillum recording, T-maze behavioral assays, and in vivo calcium imaging—are provided. While the neural circuitry and investigatory techniques are well-characterized, specific quantitative data for the response to this compound are not extensively available in the current literature. This guide presents the established frameworks and methodologies to enable further research into the specific electrophysiological and behavioral effects of this odorant on Drosophila melanogaster.

Introduction

The fruit fly, Drosophila melanogaster, is a powerful model organism for studying the neural circuits that underlie sensory perception and behavior. Its relatively simple and genetically tractable nervous system allows for detailed investigation of how olfactory information is detected, processed, and ultimately translated into a behavioral response. This compound is a volatile ester with a fruity aroma, and understanding how it is perceived by the fly can provide insights into the general principles of olfaction. This guide synthesizes the current understanding of the olfactory pathway involved in the detection of this compound and provides detailed protocols for its experimental investigation.

Olfactory Signaling Pathway for this compound

The detection of this compound is initiated at the periphery by specialized olfactory sensory neurons (OSNs) located in sensilla on the fly's antennae. While direct experimental data for this compound is limited, evidence from studies on structurally similar esters and ligand screening of olfactory receptors strongly suggests the involvement of the Or49a receptor.

-

Olfactory Receptor (OR): Or49a

-

Olfactory Sensory Neuron (OSN): ab10B

-

Sensillum Type: Large basiconic sensillum (ab10)

-

Target Glomerulus: DL4 in the antennal lobe

Upon binding of this compound to the Or49a receptor, an action potential is generated in the ab10B OSN. This signal is then transmitted along the axon of the OSN to the DL4 glomerulus in the antennal lobe, the primary olfactory processing center in the fly brain. Within the DL4 glomerulus, the OSN synapses with projection neurons (PNs) and local interneurons (LNs), which further process and relay the olfactory information to higher brain centers, such as the mushroom body and the lateral horn, where the information is integrated to elicit a behavioral response.

The Genesis of a Fruity Ester: A Technical Guide to the Discovery and Synthesis of 2-Methylpropyl 3-Methylbutanoate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpropyl 3-methylbutanoate, also known as isobutyl isovalerate, is a carboxylic acid ester recognized for its characteristic fruity aroma, reminiscent of apple and raspberry. This document provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its chemical synthesis, and a compilation of its physicochemical and spectroscopic data. The synthesis primarily relies on the Fischer esterification, a classic and versatile method for ester formation. This guide is intended to be a valuable resource for researchers in organic synthesis, flavor chemistry, and drug development, offering both historical perspective and practical experimental details.

Historical Perspective: The Dawn of Synthetic Flavors

The discovery of 2-methylpropyl 3-methylbutanoate is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century and the subsequent rise of the synthetic flavor and fragrance industry. While a definitive date for the first synthesis of this specific ester is not precisely documented, the pioneering work of chemists such as Auguste Cahours and August Wilhelm von Hofmann laid the groundwork for the creation of a wide array of "artificial fruit essences."[1]

Their investigations into the products of fermentation and the reactions of alcohols and carboxylic acids led to the systematic synthesis and characterization of numerous esters. These newly created compounds, with their pleasant, fruity aromas, quickly found commercial application in the food and perfume industries, marking the beginning of a new era in flavor science.[1] The synthesis of 2-methylpropyl 3-methylbutanoate would have been a logical extension of the systematic study of ester formation from readily available fusel oils, which are byproducts of alcohol fermentation and rich in alcohols like isobutanol, and various carboxylic acids.

Chemical Synthesis: The Fischer Esterification

The most common and historically significant method for the synthesis of 2-methylpropyl 3-methylbutanoate is the Fischer esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (isovaleric acid) with an alcohol (isobutanol).

Reaction Principle

The Fischer esterification is a reversible reaction that forms an ester and water.[2][3] To drive the equilibrium towards the product side and achieve a high yield of the ester, the reaction is typically carried out using an excess of one of the reactants (usually the less expensive one, in this case, often the alcohol) or by removing water as it is formed.[3]

Signaling Pathway of Fischer Esterification

The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer Esterification.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of 2-methylpropyl 3-methylbutanoate via Fischer esterification.

Materials and Reagents

-

Isovaleric acid (3-methylbutanoic acid)

-

Isobutanol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Synthesis Workflow

Caption: General workflow for the synthesis and purification of 2-methylpropyl 3-methylbutanoate.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid and a molar excess of isobutanol (typically 2-3 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of the limiting reagent) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time is 1-2 hours.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Dilute the mixture with diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude ester can be further purified by fractional distillation under atmospheric or reduced pressure to obtain the final product.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methylpropyl 3-methylbutanoate | [4] |

| Synonyms | This compound, Isobutyl 3-methylbutanoate | [4][5] |

| CAS Number | 589-59-3 | [5] |

| Molecular Formula | C₉H₁₈O₂ | [4][5] |

| Molecular Weight | 158.24 g/mol | [4] |

| Appearance | Colorless liquid | [6] |

| Odor | Fruity, apple, raspberry | [6] |

| Density | 0.853 g/mL at 20 °C | [6] |

| Boiling Point | 168-171 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.406 | [6] |

| Flash Point | 57 °C | [6] |

Reaction Parameters and Yield

| Parameter | Condition | Notes | Reference |

| Reactant Ratio | 1:2 to 1:3 (Acid:Alcohol) | Using excess alcohol drives the equilibrium. | [7] |

| Catalyst | H₂SO₄, p-TsOH | Typically 1-5 mol% relative to the carboxylic acid. | [3] |

| Reaction Temperature | Reflux temperature of the alcohol | Depends on the specific alcohol used. | [2] |

| Reaction Time | 1 - 5 hours | Can be monitored by TLC or GC for completion. | |

| Typical Yield | 60 - 95% | Yield depends on reaction conditions and purification method. | [7][8] |

Spectroscopic Data

| Spectroscopy | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR | δ ~0.9 (d, 12H), ~1.9 (m, 2H), ~2.1 (d, 2H), ~3.8 (d, 2H) | [4] |

| ¹³C NMR | δ ~22.5, ~25.9, ~27.9, ~43.5, ~70.5, ~173.0 | |

| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch), ~1170 cm⁻¹ (C-O stretch) | [9] |

| MS (Mass Spec) | m/z = 85, 57, 56, 41, 103 | [4] |

Conclusion

2-Methylpropyl 3-methylbutanoate serves as a classic example of a simple ester with significant commercial applications in the flavor and fragrance industry. Its synthesis, primarily achieved through the robust and well-understood Fischer esterification, is a staple in introductory organic chemistry and a fundamental transformation in industrial chemical production. This technical guide has provided a detailed account of its historical discovery, a thorough examination of its synthesis, and a compilation of essential quantitative data. It is our hope that this document will be a valuable and practical resource for professionals in the chemical sciences.

References

- 1. This compound [webbook.nist.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. This compound | C9H18O2 | CID 11514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 589-59-3 [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. This compound [webbook.nist.gov]

Physicochemical Properties of Isobutyl Isovalerate: A Technical Guide for Researchers

An In-depth Examination of Temperature-Dependent Properties and Experimental Methodologies

This technical guide provides a comprehensive overview of the physicochemical properties of isobutyl isovalerate, with a particular focus on the influence of temperature on these characteristics. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance science, and chemical engineering who require detailed data and experimental protocols for this important ester.

Introduction to this compound

This compound (2-methylpropyl 3-methylbutanoate) is a fatty acid ester known for its characteristic fruity, apple-like aroma. It is found naturally in various fruits and is widely used as a flavoring and fragrance agent. Beyond its sensory applications, a thorough understanding of its physicochemical properties is crucial for its application in various industrial processes, including its potential use as a solvent or in formulation development.

This guide details the temperature-dependent variations in the density, viscosity, surface tension, and refractive index of this compound. It also provides a detailed description of the experimental methodologies used to determine these properties.

Physicochemical Properties of this compound

The following sections present quantitative data on the key physicochemical properties of this compound at various temperatures. The data is compiled from various scientific sources and presented in tabular format for ease of comparison.

Density

Table 1: Temperature Dependence of the Density of Isoamyl Butyrate

| Temperature (K) | Density (g/cm³) |

| 293.15 | 0.8645 |

| 298.15 | 0.8604 |

| 303.15 | 0.8563 |

| 313.15 | 0.8481 |

| 323.15 | 0.8399 |

| 333.15 | 0.8317 |

| 343.15 | 0.8235 |

Data for isoamyl butyrate, a structurally similar ester, from Djojoputro and Ismadji (2005).[1]

Viscosity

The viscosity of a fluid is a measure of its resistance to flow. For liquids, viscosity typically decreases as temperature increases. The increased thermal energy allows molecules to overcome intermolecular forces more easily, resulting in lower flow resistance. Data for isoamyl butyrate serves as a useful proxy for this compound.

Table 2: Temperature Dependence of the Viscosity of Isoamyl Butyrate

| Temperature (K) | Dynamic Viscosity (mPa·s) |

| 293.15 | 1.15 |

| 298.15 | 1.05 |

| 303.15 | 0.96 |

| 313.15 | 0.81 |

| 323.15 | 0.70 |

| 333.15 | 0.61 |

| 343.15 | 0.54 |

Data for isoamyl butyrate, a structurally similar ester, from Djojoputro and Ismadji (2005).[1]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a result of cohesive forces between liquid molecules. Generally, the surface tension of a liquid decreases with an increase in temperature. A comprehensive compilation of surface tension data for pure liquid compounds provides a linear relationship for isobutyl valerates as a function of temperature.[2]

Table 3: Temperature Dependence of the Surface Tension of Isobutyl Valerate

| Temperature (°C) | Surface Tension (dyn/cm) |

| 20 | 24.52 |

| 30 | 23.75 |

| 40 | 22.98 |

| 50 | 22.21 |

| 60 | 21.44 |

| 70 | 20.67 |

| 80 | 19.90 |

Calculated from the equation γ = 26.07 - 0.0775T (where T is in °C), derived from experimental data for isobutyl valerate by Jasper (1972).[2]

Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on temperature and the wavelength of light. For liquids, the refractive index generally decreases as the temperature increases due to the decrease in density. While specific temperature-dependent data for this compound is scarce, data for the related compound ethyl isovalerate is available.[3]

Table 4: Refractive Index of Ethyl Isovalerate at 20°C

| Wavelength (nm) | Refractive Index (nD) |

| 589.3 | 1.39500 to 1.39900 @ 20.00 °C |

Data for ethyl isovalerate from The Good Scents Company.[3] It is important to note that this is a range at a single temperature. The refractive index will decrease with increasing temperature.

Experimental Protocols

The accurate determination of the physicochemical properties of this compound requires precise and well-defined experimental protocols. This section details the methodologies for measuring density, viscosity, surface tension, and refractive index as a function of temperature.

Density Measurement

Methodology: Vibrating Tube Densitometry

The density of this compound can be measured as a function of temperature using a vibrating tube densitometer.

-

Apparatus: A digital vibrating tube densitometer equipped with a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and deionized water at the desired temperatures.

-

Inject a sample of this compound into the thermostatically controlled measuring cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the set temperature.

-

The instrument measures the oscillation period of the U-shaped tube containing the sample.

-

The density is calculated from the oscillation period using the instrument's calibration constants.

-

Repeat the measurement at various temperatures, allowing the system to stabilize at each new setpoint.

-

Viscosity Measurement

Methodology: Capillary Viscometry

The dynamic viscosity of this compound can be determined using a capillary viscometer.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a temperature-controlled water bath, and a stopwatch.

-

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Introduce a precise volume of this compound into the viscometer.

-

Place the viscometer in the water bath and allow it to reach thermal equilibrium at the desired temperature.

-

Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

-

Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the viscometer constant and t is the flow time.

-

The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at that temperature: η = ν * ρ.

-

Repeat the measurements at different temperatures.

-

Surface Tension Measurement

Methodology: Pendant Drop Method

The surface tension of this compound can be measured as a function of temperature using the pendant drop method.

-

Apparatus: A goniometer/tensiometer with a temperature-controlled syringe and environmental chamber, a high-resolution camera, and analysis software.

-

Procedure:

-

Fill the syringe with this compound.

-

Place the syringe in the temperature-controlled unit and allow the liquid to reach the desired temperature.

-

Form a pendant drop of the liquid at the tip of the syringe needle.

-

The camera captures a high-resolution image of the drop profile.

-

The software analyzes the shape of the pendant drop, which is determined by the balance between surface tension and gravity.

-

The surface tension is calculated by fitting the drop profile to the Young-Laplace equation.

-

Repeat the measurements at various temperatures.

-

Refractive Index Measurement

Methodology: Digital Refractometry

The refractive index of this compound can be measured at different temperatures using a digital Abbe refractometer.

-

Apparatus: A digital Abbe refractometer with a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the desired temperature for the prism.

-

Apply a few drops of this compound onto the surface of the prism.

-

Close the prism cover.

-

Allow the sample to reach thermal equilibrium.

-

The instrument will automatically measure and display the refractive index at the specified wavelength (typically 589.3 nm, the sodium D-line).

-

Clean the prism thoroughly before the next measurement.

-

Repeat the procedure for each desired temperature.

-

Conclusion

This technical guide has summarized the available data on the temperature-dependent physicochemical properties of this compound and provided detailed experimental protocols for their determination. While experimental data for some properties of this compound itself are limited, the use of data from structurally similar esters provides valuable insights into its behavior. The provided methodologies offer a robust framework for researchers to conduct their own measurements and further expand the body of knowledge on this versatile compound. A thorough understanding of these properties is essential for the effective and efficient application of this compound in various scientific and industrial fields.

References

Isobutyl isovalerate as a semiochemical in plant-insect interactions

An In-depth Technical Guide for Researchers

Introduction

Volatile organic compounds (VOCs) are pivotal in mediating the intricate relationships between plants and insects. These chemical signals, or semiochemicals, govern a wide array of behaviors, from host-plant location and pollination to defense against herbivores. Among the vast arsenal of plant-produced volatiles, esters represent a significant class of compounds known for their roles as attractants and feeding stimulants for various insect species. This technical guide focuses on isobutyl isovalerate, a branched-chain ester identified as a volatile component in several plant species, including hops (Humulus lupulus), bell peppers (Capsicum annuum), and certain Eucalyptus species. While specific research on this compound is limited, this guide synthesizes available data, draws parallels from closely related compounds, and provides a comprehensive overview of its potential role as a semiochemical in plant-insect interactions. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the potential applications of semiochemicals in pest management and other fields.

Chemical Identity and Occurrence

This compound, also known as 2-methylpropyl 3-methylbutanoate, is a fatty acid ester with the chemical formula C₉H₁₈O₂.[1] It is a colorless liquid with a fruity, apple-like aroma. Its presence has been reported in the volatile profiles of several plants, suggesting a role in their interactions with the surrounding environment, including insects.

Table 1: Reported Plant Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Humulus lupulus (Hops) | Cannabaceae | Cones | [1] |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruit | [2] |

| Eucalyptus sparsa | Myrtaceae | Not specified | [1] |

Role as a Semiochemical

Semiochemicals are broadly classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) communication. Allelochemicals are further divided into kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). This compound, as a plant-produced volatile, likely functions as an allelochemical, influencing the behavior of various insect species.

Attractant and Oviposition Stimulant

While direct quantitative data for this compound is scarce, studies on structurally similar compounds provide strong evidence for its potential role as an insect attractant and oviposition stimulant. A study on the oriental fruit fly, Bactrocera dorsalis, a major agricultural pest, demonstrated the significant attractant and oviposition-stimulating properties of a blend of fruit volatiles that included isoamyl isovalerate, a close analog of this compound.

Table 2: Behavioral Response of Bactrocera dorsalis to a Volatile Blend Containing Isoamyl Isovalerate

| Bioassay | Treatment | Response | Significance | Reference |

| Y-tube Olfactometer | 1.25% Isoamyl Isovalerate vs. Hexane (Control) | Significant preference for isoamyl isovalerate | p < 0.05 | [3] |

| Oviposition Assay | Blend containing 1.25% Isoamyl Isovalerate | Significant increase in egg-laying | p < 0.05 | [3] |

These findings suggest that this compound could elicit similar behaviors in susceptible insect species, particularly fruit flies. The fruity aroma of this compound mimics the scent of ripe fruit, a key resource for many herbivorous and frugivorous insects.

Repellent

Conversely, some plant volatiles, including those from hops and Eucalyptus, have been shown to possess repellent properties against certain insect pests. Essential oils from Humulus lupulus have demonstrated repellent activity against stored product pests. While the specific contribution of this compound to this repellency is unknown, it is a component of the overall volatile blend and may contribute to the defensive chemistry of the plant.

Biosynthesis in Plants

The biosynthesis of this compound in plants is presumed to follow the general pathway for the formation of branched-chain esters. This process involves the convergence of amino acid catabolism and fatty acid metabolism, culminating in an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

The likely precursors for this compound are isobutanol and isovaleryl-CoA. Isobutanol can be derived from the catabolism of the amino acid valine, while isovaleryl-CoA is a product of leucine degradation. The final step is the condensation of these two molecules.

Insect Olfactory Signaling

Insects detect volatile compounds like this compound through their olfactory system, primarily located on the antennae. The perception of these chemical cues initiates a signal transduction cascade that ultimately leads to a behavioral response.

The process begins with the odorant molecule entering the sensillum lymph through pores in the cuticle of the olfactory sensilla. Odorant-binding proteins (OBPs) may facilitate the transport of hydrophobic molecules like esters across the aqueous lymph to the olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). The binding of this compound to a specific OR, in complex with the obligate co-receptor (Orco), triggers the opening of an ion channel. This leads to the depolarization of the ORN membrane and the generation of action potentials, which are then transmitted to the antennal lobe of the insect's brain for processing.

Experimental Protocols

Volatile Collection and Analysis

Objective: To identify and quantify this compound and other volatiles from plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Enclose a known weight of fresh plant material (e.g., flowers, leaves, or fruit) in a sealed headspace vial.

-

Volatile Trapping: Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

-

Desorption and Analysis: Insert the SPME fiber into the injection port of a gas chromatograph (GC) for thermal desorption of the trapped volatiles.

-

Separation: Separate the volatile compounds on a capillary column (e.g., DB-5ms).

-

Identification and Quantification: Identify the compounds using a mass spectrometer (MS) by comparing their mass spectra with libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to those of authentic standards.

Insect Behavioral Bioassays

Objective: To assess the behavioral response of insects to this compound.

Methodology: Y-Tube Olfactometer Bioassay

-

Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to odor sources.

-

Odor Sources: One arm is connected to a source of purified, humidified air passed over a filter paper treated with a known concentration of this compound dissolved in a solvent (e.g., hexane). The other arm is connected to a control source with the solvent alone.

-

Insect Release: Release individual insects at the base of the central arm.

-

Observation: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period.

-

Data Analysis: Use statistical tests (e.g., Chi-square test) to determine if there is a significant preference for the arm containing this compound.

Electrophysiological Recordings

Objective: To measure the response of insect antennae to this compound.

Methodology: Electroantennography (EAG)

-

Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: Deliver a puff of purified, humidified air containing a known concentration of this compound over the antenna.

-

Signal Recording: Record the change in electrical potential (the EAG response) across the antenna using an amplifier and data acquisition software.

-

Dose-Response: Test a range of concentrations to determine the sensitivity of the antenna to the compound.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique combines GC with EAG to identify which specific compounds in a complex mixture (e.g., a plant headspace extract) elicit an antennal response. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other to the insect antenna preparation.

Conclusion and Future Directions

This compound is a plant-produced volatile with the potential to act as a significant semiochemical in plant-insect interactions. While direct evidence is currently limited, data from structurally related compounds strongly suggest its role as an attractant and oviposition stimulant for certain insect species, particularly fruit flies. Conversely, as a component of the volatile profiles of plants like hops, it may also contribute to repellent effects against other insects.

Future research should focus on several key areas to fully elucidate the role of this compound:

-

Quantitative Behavioral Studies: Dose-response behavioral assays with a range of insect species are needed to determine the attractive or repellent effects of pure this compound.